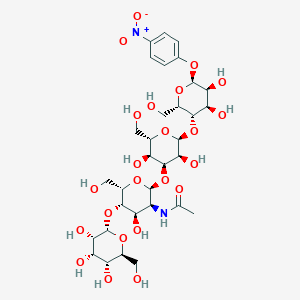

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP” is a complex carbohydrate molecule with the molecular formula C32H48N2O23 . It is involved in various biological activities and is a subject of interest in biochemical research .

Synthesis Analysis

The synthesis of this compound involves various enzymes such as Beta-1,4-galactosyltransferase (β4Gal-T1), which participates in the synthesis of Galβ1-4-GlcNac-disaccharide unit of glycoconjugates . Other enzymes like Gal: 3-O-sulfotransferases can act on the C-3 position of galactose in a Core 2 branched structure .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple sugar units linked together. The structure includes residues of galactose, N-acetylglucosamine, galactose, and glucose in a linear sequence, all joined by beta-linkages .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various enzymes. For instance, the enzyme UDP-Gal: BetaGlcNAc Beta 1,4- Galactosyltransferase is involved in the transfer of galactose from UDP-α-Gal to monosaccharide glucose .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its complex molecular structure. It has a molecular weight of 828.7 g/mol .Scientific Research Applications

Glycosyltransferase Research

This compound is used in the study of glycosyltransferases, specifically the β1,3-N-Acetylglucosaminyltransferase (β3GnT) enzymes . These enzymes synthesize a unique carbohydrate structure known as polylactosamine (poly-N-acetyllactosamine), which are carried on N- and O-glycans and glycolipids . This research is fundamental to understanding the structure and function of carbohydrates in biological systems .

Biochemical Reagent

“Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in various laboratory procedures and experiments .

Structural Analysis of Oligosaccharides

The compound is useful in the structural analysis of oligosaccharides . It helps in distinguishing different galactose linkages and removing heterogeneity from glycoproteins .

Remodeling Therapeutic Antibodies

This compound plays a role in the remodeling of therapeutic antibodies . This is crucial in the development of more effective and targeted treatments in the field of immunotherapy .

Drug Design Target

The enzyme UDP-Gal: GlcNAc-R β1,4-galactosyltransferase, which interacts with this compound, is a target for drug design . Understanding the interaction between the enzyme and this compound can lead to the development of new drugs .

Bioinformatics Analysis

The compound is used in bioinformatics analysis, specifically in the study of β3GnT enzymes involved in polylactosamine synthesis . This research is key to understanding the role of these enzymes in biological systems .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)26(55-31-23(45)21(43)18(40)13(6-35)51-31)15(8-37)53-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-30(24(46)22(27)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJJUCUTPFYZNV-DFCDGZKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693691 |

Source

|

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP | |

CAS RN |

197526-33-3 |

Source

|

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)

![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)

![Butanoic acid, 2-amino-4-[[(phenylmethoxy)carbonyl]amino]-, (S)-](/img/structure/B1501568.png)